ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
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Overview
Description
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is a chemical compound with the molecular formula C7H10N2O3 . It has a molecular weight of 170.17 . This compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O3/c1-3-11-7(10)6-5(8)4(2)9-12-6/h3,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate has been studied extensively in the chemical and pharmaceutical sciences due to its potential applications in drug synthesis, drug delivery, and other areas. It has been used as a starting material in the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and pyrimidines. Additionally, this compound has been used as a building block for the synthesis of various pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs.
Mechanism of Action
Target of Action
The primary targets of “ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate” are currently unknown. The compound belongs to the carboxylic ester group of organic compounds , which are known to interact with a wide range of biological targets.
Mode of Action
The mode of action of “this compound” is not well-documented. As a member of the oxazole family, it may share some common interactions with its targets. Oxazoles are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . .
Biochemical Pathways
Oxazoles are known to be involved in a variety of biological processes
Result of Action
Given its structural similarity to other oxazoles, it may have similar effects, such as modulating protein function or disrupting cellular processes . .
Advantages and Limitations for Lab Experiments
The use of ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate in lab experiments has several advantages. It is a relatively inexpensive compound, and is easily synthesized using the Vilsmeier-Haack reaction. Additionally, it is a relatively stable compound, and is not prone to decomposition or oxidation. However, there are some limitations to using this compound in lab experiments. It is not a water-soluble compound, and must be dissolved in organic solvents in order to be used in experiments. Additionally, it is not a very potent compound, and must be used in relatively high concentrations in order to achieve the desired effects.
Future Directions
There are several potential future directions for the use of ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate. It has been suggested that this compound may be used in the synthesis of more potent and specific drugs, as well as in the development of novel drug delivery systems. Additionally, this compound may be used in the development of novel antifungal, antibacterial, and antiviral agents. Finally, this compound may be used in the development of novel diagnostic and therapeutic agents for the treatment of various diseases.
Synthesis Methods
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is synthesized through the classic Vilsmeier-Haack reaction, which involves the reaction of an aldehyde or ketone with dimethyl sulfate in the presence of a base, such as pyridine. This reaction produces an intermediate, which is then hydrolyzed to form this compound. This method of synthesis has been found to be reliable and efficient, and is commonly used in the synthesis of this compound.
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate involves the reaction of ethyl 4-chloro-3-methyl-1,2-oxazole-5-carboxylate with ammonia followed by reduction of the resulting intermediate.", "Starting Materials": [ "Ethyl 4-chloro-3-methyl-1,2-oxazole-5-carboxylate", "Ammonia", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Ethyl 4-chloro-3-methyl-1,2-oxazole-5-carboxylate is reacted with ammonia in methanol at room temperature to yield ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate.", "Step 2: The resulting intermediate is then reduced with sodium borohydride in water at 0-5°C to yield ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate." ] } | |
CAS RN |
916922-10-6 |
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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